3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile
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Overview
Description
3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dichloro and cyanoethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Dichloro Substituents: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Cyanoethylamino Group: This step involves the nucleophilic substitution of a cyanoethylamine derivative onto the chlorinated pyrimidine ring.
Final Coupling with Propanenitrile: The final step is the coupling of the intermediate with propanenitrile under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanoethylamino group, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The dichloro substituents on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, alkoxides, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the cyanoethylamino group.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichloro and cyanoethylamino groups can interact with biological targets, providing insights into their mechanisms of action.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, including cancer and infectious diseases, due to their ability to interfere with biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The dichloro and cyanoethylamino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
3-[[5,6-Dichloro-2-(2-aminoethylamino)pyrimidin-4-yl]amino]propanenitrile: Similar structure but with an aminoethylamino group instead of cyanoethylamino.
3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]butanenitrile: Similar structure but with a butanenitrile group instead of propanenitrile.
Uniqueness
The uniqueness of 3-[[5,6-Dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and cyanoethylamino groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[5,6-dichloro-2-(2-cyanoethylamino)pyrimidin-4-yl]amino]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N6/c11-7-8(12)17-10(16-6-2-4-14)18-9(7)15-5-1-3-13/h1-2,5-6H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYSHPGJKPOHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC1=C(C(=NC(=N1)NCCC#N)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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